molecular formula C3H9NO2 B14276189 n-Methylacetamide-water CAS No. 173846-11-2

n-Methylacetamide-water

Cat. No.: B14276189
CAS No.: 173846-11-2
M. Wt: 91.11 g/mol
InChI Key: ZQDDGSJSHNVYTM-UHFFFAOYSA-N
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Description

N-Methylacetamide-water: is a compound formed by the interaction of n-methylacetamide and water molecules. N-Methylacetamide is an organic compound with the formula CH₃CONHCH₃. It is a derivative of acetamide where one hydrogen atom is replaced by a methyl group. This compound is often used as a model for studying the behavior of peptide bonds in proteins due to its structural similarity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylacetamide can be synthesized through the reaction of acetic acid and methylamine. The process involves aminating acetic acid with methylamine, followed by the evaporation of water and acid, and finally fractionating the finished product . The reaction typically occurs at a temperature of 70-80°C for about 2 hours.

Industrial Production Methods: In industrial settings, the production of n-methylacetamide involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for various applications in the pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions: N-Methylacetamide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include acetic acid, methylamine, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Methylacetamide-water mixtures are extensively studied in scientific research due to their relevance in understanding protein folding and dynamics. The compound serves as a simplified model for the backbone of proteins, providing insights into the structural and vibrational dynamics of peptides and proteins .

Applications in Various Fields:

Comparison with Similar Compounds

    Acetamide: Similar to n-methylacetamide but lacks the methyl group.

    Dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.

    Formamide: Contains a formyl group instead of an acetyl group.

Uniqueness: N-Methylacetamide is unique due to its structural similarity to peptide bonds, making it an ideal model for studying protein dynamics. Its ability to form stable hydrogen bonds and its behavior in aqueous solutions provide valuable insights into the mechanisms of protein folding and interactions .

Properties

CAS No.

173846-11-2

Molecular Formula

C3H9NO2

Molecular Weight

91.11 g/mol

IUPAC Name

N-methylacetamide;hydrate

InChI

InChI=1S/C3H7NO.H2O/c1-3(5)4-2;/h1-2H3,(H,4,5);1H2

InChI Key

ZQDDGSJSHNVYTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC.O

Origin of Product

United States

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